molecular formula C20H17N3O3S B2743077 N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1396676-50-8

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2743077
CAS No.: 1396676-50-8
M. Wt: 379.43
InChI Key: PPLTVPBZQJCXOZ-UHFFFAOYSA-N
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Description

The compound N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a heterocyclic molecule featuring a chromene carboxamide core linked via an ethyl group to a 1-methyl-4-(thiophen-2-yl)-1H-imidazole moiety. While direct synthetic or biological data for this compound are absent in the provided evidence, its structural components—chromene, imidazole, and thiophene—are prevalent in pharmacologically active molecules.

Properties

IUPAC Name

N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-23-12-14(18-7-4-10-27-18)22-19(23)8-9-21-20(25)17-11-15(24)13-5-2-3-6-16(13)26-17/h2-7,10-12H,8-9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLTVPBZQJCXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, a compound characterized by a complex structure featuring imidazole and thiophene rings, has garnered attention for its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H17N3O3S2C_{16}H_{17}N_{3}O_{3}S_{2}, with a molecular weight of 331.5 g/mol. Its structure incorporates a chromene moiety, which is well-known for its diverse biological properties. The presence of the thiophene and imidazole rings enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC16H17N3O3S2C_{16}H_{17}N_{3}O_{3}S_{2}
Molecular Weight331.5 g/mol
Structural FeaturesImidazole, Thiophene, Chromene

Biological Activity Overview

Research indicates that compounds related to chromenes exhibit a variety of biological activities, including:

  • Anticancer Activity : Studies have shown that chromene derivatives can induce apoptosis in cancer cells through mechanisms like caspase activation and cell cycle arrest. For instance, certain 4H-chromene derivatives have been reported to inhibit tubulin polymerization, leading to cancer cell death .
  • Antimicrobial Properties : Compounds with chromene structures have demonstrated significant antimicrobial activity against various pathogens. This includes effectiveness against bacteria and fungi, suggesting potential applications in treating infections .
  • Antioxidant Effects : The antioxidant properties of chromenes contribute to their therapeutic potential by reducing oxidative stress in cells .
  • Antidiabetic and Anticholinesterase Activities : Some studies have highlighted the ability of chromene derivatives to inhibit enzymes related to diabetes management and neurodegenerative diseases .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.
  • Receptor Binding : The imidazole ring may act as a ligand for metal ions or receptors, influencing various signaling pathways involved in cellular processes.

Study 1: Anticancer Activity

A study evaluated the anticancer effects of several 4H-chromene derivatives, including the target compound. The results indicated that these compounds induced significant apoptosis in human cancer cell lines through caspase-dependent pathways. The study emphasized the importance of structural modifications in enhancing bioactivity .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of chromene derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications to the chromene structure increased potency against resistant strains .

Scientific Research Applications

Structural Overview

The compound features a chromene core, which is known for its diverse biological activities. The presence of the thiophene and imidazole moieties enhances its potential as a pharmacologically active agent. The molecular formula is C20H17N3O3SC_{20}H_{17}N_{3}O_{3}S, and it has a molecular weight of approximately 367.43 g/mol.

Pharmacological Applications

2.1 Anticancer Activity

Chromene derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that chromene derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .

2.2 Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Compounds containing imidazole rings have shown effectiveness against various bacterial strains, including resistant strains of Helicobacter pylori. The incorporation of thiophene may further enhance this activity due to its electron-rich nature, which can interact favorably with microbial targets .

2.3 Anti-inflammatory Effects

Research has indicated that chromene derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which could be relevant for conditions such as arthritis or other chronic inflammatory disorders .

Synthetic Methodologies

The synthesis of this compound has been approached through various methodologies:

3.1 One-Pot Reactions

Recent studies have highlighted the efficiency of one-pot synthesis methods that combine multiple reaction steps into a single process, reducing time and improving yields. These methods often employ catalysts that facilitate the formation of the chromene structure while incorporating the thiophene and imidazole units .

3.2 Green Chemistry Approaches

With increasing emphasis on sustainability, green chemistry approaches are being explored for synthesizing this compound. Techniques such as solvent-free reactions and the use of renewable resources are gaining traction, aligning with global efforts to minimize environmental impact .

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluating the anticancer properties of chromene derivatives found that certain structural modifications significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The introduction of the thiophene moiety was crucial in improving selectivity toward cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Activity Against Helicobacter pylori

In another study, derivatives similar to this compound were tested against Helicobacter pylori, showing promising results in inhibiting bacterial growth at low concentrations, suggesting potential as therapeutic agents for gastric ulcers .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of Helicobacter pylori
Anti-inflammatoryReduces pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Heterocycles

(a) Thiazolidinone Derivatives ()

Compounds 9–13 (e.g., 9: 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide) share a thiophene-related sulfur heterocycle (thiazolidinone) but differ in their core structure compared to the target compound. Key observations:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 12 ) correlate with lower melting points (155–156°C vs. 206–207°C for indole-containing 10 ) .
  • Synthesis Yields : Yields range from 53% (12 ) to 90% (9 ), influenced by steric and electronic factors during cyclization .
(b) Quinolone-Thiophene Hybrids ()

Piperazinyl quinolones with bromothiophen-2-yl or methylthio substituents (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives) highlight the role of thiophene in enhancing antibacterial activity. While the target compound lacks a quinolone core, the thiophene moiety may similarly modulate electronic properties or target binding .

Imidazole-Based Compounds

(a) I12: [1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane ()

I12 shares a thiophen-2-yl group but incorporates a pyrimidine ring instead of imidazole. The ethyl linker in I12 connects a diazepane ring to the pyrimidine-thiophene system, suggesting divergent pharmacological targets compared to the target compound’s chromene-imidazole framework .

(b) Me2-imidazole-TSC ()

Thiosemicarbazones with imidazole moieties (e.g., 2-((1H-imidazol-4-yl)methylene)-N,N-dimethylhydrazine-1-carbothioamide ) demonstrate metal-chelating properties. The target compound’s imidazole-thiophene unit could similarly participate in coordination chemistry, though its carboxamide group may alter solubility and bioavailability .

Ethyl-Linked Carboxamides

(a) N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (12, )

This compound uses an ethyl-like linker to connect a thiazolidinone core to a fluorophenyl group. Its lower yield (53%) and melting point (155–156°C) compared to 9 (90%, 186–187°C) underscore the impact of nitro substituents on stability .

(b) Ev7 Compound: 1-methyl-N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide

This analog replaces the chromene carboxamide with a dihydropyridine ring. The SMILES notation (Cn1cc(nc1CCNC(=O)c1cccn(c1=O)C)c1cccs1) suggests similar synthetic strategies, though the dihydropyridine may confer distinct electronic properties .

Chromene Derivatives

The target’s 4-oxo-4H-chromene-2-carboxamide group may enhance π-π stacking interactions in biological targets, analogous to chromene-containing drugs.

Comparative Data Table

Compound Core Structure Key Substituents Yield (%) Melting Point (°C) Notable Features Reference
Target Compound Chromene-imidazole Thiophen-2-yl, ethyl linker - - Flexible ethyl linker, heterocyclic -
Compound 9 (Ev1) Thiazolidinone 4-Chlorobenzylidene, methoxyphenyl 90 186–187 High yield, electron-withdrawing Cl
Compound 12 (Ev1) Thiazolidinone 5-Nitro-2-furyl, fluorophenyl 53 155–156 Low yield, nitro group reduces stability
I12 (Ev3) Pyrimidine-diazepane Thiophen-2-yl, pyridinyl - - Diazepane linker, potential CNS targets
Ev7 Compound Dihydropyridine-imidazole Thiophen-2-yl, methyl groups - - Catalog availability, dihydropyridine core

Research Implications

  • Synthetic Strategies: The target compound’s synthesis may parallel ’s thiazolidinone derivatives, utilizing condensation reactions for imidazole formation and amide coupling (e.g., EDC/NHS as in ) .
  • Biological Potential: Thiophene and imidazole motifs in and suggest antibacterial and metal-chelating activities, respectively. The target’s chromene core could further modulate these effects .

Q & A

Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions be systematically optimized?

The synthesis of thiophene- and imidazole-containing derivatives typically involves cyclocondensation or multi-step coupling reactions. Key factors include:

  • Reagent ratios : For example, using 1.1 equiv of formyl indole derivatives relative to aminothiazolones to drive reaction completion .
  • Solvent and temperature : Acetic acid under reflux (3–5 hours) is effective for imidazole ring formation, as demonstrated in analogous syntheses .
  • Catalysts : Sodium acetate (2.0 equiv) aids in deprotonation and cyclization for thiazole derivatives .
    Methodological optimization should prioritize monitoring reaction progress via TLC and adjusting stoichiometry to minimize by-products.

Q. How can researchers confirm the structural integrity of the compound using spectroscopic techniques?

  • IR spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹ for the chromene-4-one, C=N imidazole stretches at ~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Look for imidazole proton signals at δ 7.5–8.5 ppm and thiophene protons at δ 6.5–7.2 ppm. The ethyl linker typically appears as a triplet (δ 3.0–4.0 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the heterocyclic backbone .

Advanced Research Questions

Q. How should researchers address contradictions in synthetic yields or unexpected by-products during scale-up?

  • By-product analysis : Use LC-MS or preparative TLC to isolate impurities. For example, over-refluxing may lead to chromene ring oxidation, requiring temperature control (<100°C) .
  • Scale-up adjustments : Replace acetic acid with DMF in water-sensitive steps to improve solubility, as seen in triazole syntheses (yields increased from 60% to 76%) .
  • Statistical optimization : Apply Design of Experiments (DoE) to variables like pH, solvent polarity, and catalyst loading, referencing multi-parametric studies on analogous thiazole derivatives .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

  • Substituent variation : Modify the thiophene or imidazole moieties (e.g., introducing electron-withdrawing groups like -NO₂ or -CF₃) to assess impacts on binding affinity. For example, 4-methoxyphenyl substitutions in triazoles enhanced antimicrobial activity by 40% .
  • Bioisosteric replacement : Replace the chromene-4-one with a quinolinone scaffold to evaluate solubility changes, as demonstrated in anti-cancer analogs .
  • In silico docking : Use AutoDock Vina to predict interactions with targets like COX-1/2, guided by crystallographic data from thiophene-carboxamide complexes .

Q. How can the compound’s mechanism of action be elucidated in disease models?

  • Enzyme inhibition assays : Test inhibitory potency against kinases (IC₅₀) using ADP-Glo™ kits, referencing protocols for imidazole-thiophene hybrids .
  • In vivo pharmacokinetics : Administer the compound (10 mg/kg, oral) in rodent models and measure plasma half-life via LC-MS/MS. Prior studies on benzothiazole derivatives achieved t₁/₂ > 6 hours with 80% bioavailability .
  • Transcriptomic profiling : Perform RNA-seq on treated cancer cell lines to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2), as seen in thiadiazole analogs .

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